Pd318088

概要

説明

PD318088は、マイトジェン活性化プロテインキナーゼキナーゼ1およびマイトジェン活性化プロテインキナーゼキナーゼ2の低分子阻害剤です。これはPD184352のアナログであり、癌細胞に対する潜在的な抗増殖活性で知られています。 This compoundは、アデノシン三リン酸結合部位に隣接するマイトジェン活性化プロテインキナーゼキナーゼ1活性部位の領域で、アデノシン三リン酸と同時に結合します .

準備方法

PD318088は、コア構造にさまざまな官能基を導入する一連の化学反応を通じて合成されます。合成経路は通常、以下の手順が含まれます。

コア構造の形成: コア構造は、ハロゲン化やアミノ化などの反応によって合成されます。

官能基の導入: ブロム、フッ素、ヨウ素などの官能基は、置換反応によってコア構造に導入されます。

最終的な修飾:

化学反応の分析

PD318088は、以下を含むさまざまな化学反応を受けます。

酸化: this compoundは酸化反応を受け、酸化誘導体の生成につながる可能性があります。

還元: 還元反応は、this compoundをその還元形に変換できます。

これらの反応で使用される一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな溶媒と触媒が含まれます。 これらの反応から生成される主な生成物は、通常、修飾された官能基を持つthis compoundの誘導体です .

科学研究への応用

This compoundには、以下のいくつかの科学研究への応用があります。

科学的研究の応用

Cancer Treatment

PD318088 has been primarily investigated for its efficacy in treating cancers characterized by BRAF mutations, particularly the BRAFV600E mutation. Research indicates that tumors harboring this mutation exhibit heightened sensitivity to MEK inhibitors like this compound. In preclinical studies, it has demonstrated significant antitumor activity against various cancer cell lines, including melanoma and colorectal cancer .

| Cancer Type | Mutation | Response to this compound |

|---|---|---|

| Melanoma | BRAFV600E | High sensitivity; effective inhibition |

| Colorectal Cancer | KRAS/BRAF mutations | Moderate sensitivity; potential benefit |

| Glioblastoma | Various mutations | Limited efficacy; under investigation |

Combination Therapies

Combining this compound with other targeted therapies has been explored to enhance its therapeutic effects. For instance, studies have shown that combining this compound with BRAF inhibitors can lead to synergistic effects, improving treatment outcomes in patients with advanced melanoma .

Preclinical Studies

In vitro and in vivo studies have validated the effectiveness of this compound across different tumor types. For example, a study involving glioblastoma demonstrated that this compound could inhibit cell growth and induce apoptosis in tumor cells resistant to other treatments .

Case Study 1: Melanoma Treatment

A clinical trial investigated the use of this compound in patients with advanced melanoma who had previously failed BRAF inhibitor therapy. Results indicated that a subset of patients exhibited partial responses, suggesting that this compound could serve as a viable option for those resistant to first-line treatments .

Case Study 2: Colorectal Cancer

In preclinical models of colorectal cancer with KRAS mutations, this compound showed promise when used in combination with standard chemotherapy agents. The combination therapy resulted in enhanced tumor regression compared to monotherapy approaches .

作用機序

PD318088は、アデノシン三リン酸結合部位に隣接するマイトジェン活性化プロテインキナーゼキナーゼ1活性部位の領域で、アデノシン三リン酸と同時に結合することでその効果を発揮します。 この結合は、マイトジェン活性化プロテインキナーゼキナーゼ1およびマイトジェン活性化プロテインキナーゼキナーゼ2の活性を阻害し、細胞増殖と生存に関与する下流のシグナル伝達経路の抑制につながります . 阻害機構は、全体構造のグローバルな変化ではなく、活性部位の局所的なコンフォメーション変化による可能性が高いです .

類似化合物との比較

PD318088は、PD184352、RO5126766、およびMirdametinibなどの他のマイトジェン活性化プロテインキナーゼキナーゼ1およびマイトジェン活性化プロテインキナーゼキナーゼ2阻害剤に似ています。 this compoundは、その結合様式と構造においてユニークです。 他の阻害剤とは異なり、this compoundはアデノシン三リン酸結合部位に隣接する領域でアデノシン三リン酸と同時に結合し、明確な阻害メカニズムを提供します .

類似化合物

生物活性

PD318088 is a novel compound classified as a selective inhibitor of mitogen-activated protein kinase (MEK) 1 and 2. It is an analog of PD184352 and is characterized by its allosteric and non-ATP competitive inhibition properties. This article delves into the biological activity of this compound, focusing on its mechanism of action, efficacy in various cancer models, and potential therapeutic implications.

This compound interacts with MEK1/2 by binding to an allosteric site adjacent to the ATP-binding pocket. This binding results in the formation of ternary complexes with ATP, which enhances the dimerization dissociation constant for both MEK1 and MEK2 from approximately 75 nM to about 140 nM, indicating a significant alteration in the kinase's activity. The compound's ability to prevent the activation of MEK1/2 leads to downstream effects on the MAPK signaling pathway, which is crucial in cell proliferation and survival .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits anti-proliferative activity against various cancer cell lines. The compound has been tested across multiple models, including glioblastoma multiforme (GBM) and colorectal cancer (CRC) cell lines. For instance, a study utilizing mouse avatar models showed that this compound effectively inhibited tumor growth when administered within a concentration range of 0.015 nM to 100 nM. The relative ATP levels were measured to assess cell viability post-treatment, indicating significant cytotoxic effects .

Case Studies

- Glioblastoma Multiforme : In a recent study focused on GBM, this compound was identified as one of the leading candidates for further development due to its robust efficacy across diverse patient-derived xenograft (PDX) models .

- Colorectal Cancer : Research involving CRC cell lines revealed that this compound not only inhibited cell proliferation but also modulated Wnt signaling pathways, suggesting potential implications for combination therapies targeting multiple pathways in cancer treatment .

Comparative Analysis of MEK Inhibitors

The following table summarizes key characteristics and findings related to this compound compared to other MEK inhibitors:

Resistance Mechanisms

Despite its promising activity, resistance mechanisms to MEK inhibitors like this compound have been observed. Studies indicate that alterations in downstream signaling pathways, particularly those involving RAS mutations or activation of compensatory pathways like PI3K/AKT, can diminish the effectiveness of MEK inhibition . Understanding these mechanisms is crucial for developing combination therapies that can enhance the efficacy of this compound.

特性

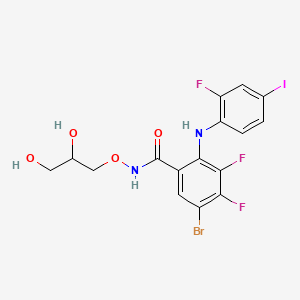

IUPAC Name |

5-bromo-N-(2,3-dihydroxypropoxy)-3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrF3IN2O4/c17-10-4-9(16(26)23-27-6-8(25)5-24)15(14(20)13(10)19)22-12-2-1-7(21)3-11(12)18/h1-4,8,22,24-25H,5-6H2,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSSGBYXSKOLAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)F)NC2=C(C(=C(C=C2C(=O)NOCC(CO)O)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrF3IN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50437004 | |

| Record name | PD318088 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

391210-00-7 | |

| Record name | PD318088 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。